molecular formula C11H12N2O B045323 Vasicine CAS No. 6159-56-4

Vasicine

Cat. No.: B045323
CAS No.: 6159-56-4
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasicine (C₁₁H₁₂N₂O), also known as peganine, is a quinazoline alkaloid predominantly isolated from Adhatoda vasica (Malabar nut) and Peganum harmala (Syrian rue) . It is a key bioactive compound in Ayurvedic and Unani medicine, recognized for its bronchodilatory, antioxidant, and anti-ulcer properties. Pharmacologically, this compound inhibits H⁺-K⁺-ATPase (IC₅₀: 73.47 µg/mL), demonstrating anti-secretory and cytoprotective effects in gastric ulcer models . Its derivatives, bromhexine and ambroxol, are clinically used as mucolytics and expectorants . Structural characterization via NMR, IR, and mass spectroscopy confirms its bicyclic quinazoline framework .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vasicine can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). One common method involves the extraction of this compound from the leaves of Justicia adhatoda using solvents like methanol, acetone, and acetonitrile. The extraction process can be enhanced using techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources. The leaves of Justicia adhatoda are dried and powdered, followed by extraction using solvents. The extract is then purified using column chromatography and preparative thin-layer chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Vasicine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form several metabolites through processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form vasicinone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions include vasicinone, vasicinol, and vasicinolone .

Scientific Research Applications

Biological Activities

Vasicine exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key applications include:

  • Antimicrobial Activity : this compound has shown significant antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, as evidenced by colony-forming unit assays .
  • Antioxidant Activity : The compound displays strong antioxidant properties, with IC50 values indicating its effectiveness in scavenging free radicals:
    • ABTS scavenging assay: IC50 = 11.5 µg/ml
    • DPPH radical scavenging assay: IC50 = 18.2 µg/ml .
  • Anti-inflammatory Activity : this compound has been tested for anti-inflammatory effects through various assays, showing potential in reducing inflammation markers:
    • Proteinase inhibitory assay: IC50 = 76 µg/ml
    • BSA method: IC50 = 51.7 µg/ml .
  • Antidiabetic Activity : The compound inhibits enzymes related to diabetes management:
    • α-amylase inhibition assay: IC50 = 47.6 µg/ml
    • α-glucosidase inhibition assay: IC50 = 49.68 µg/ml .
  • Antiviral Activity : this compound has demonstrated antiviral properties, particularly against HIV protease with an IC50 value of 38.5 µg/ml .
  • Anticancer Activity : Research indicates this compound's potential in cancer treatment, particularly against lung cancer cells (IC50 = 46.5 µg/ml) and human fibroblast cells (IC50 = 82.5 µg/ml) .

Agricultural Applications

Recent studies have also explored the application of this compound in agriculture, particularly its effects on crop growth and yield:

  • Impact on Tomato Growth : A study indicated that this compound enhances physiological traits and yield in tomato plants when combined with recommended dose fertilizers (RDF). The leaf area increased significantly compared to control plants at both growth stages (60 and 90 days) .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µg/ml)
AntimicrobialColony-forming unit assayNot specified
AntioxidantABTS scavenging11.5
DPPH radical scavenging18.2
Anti-inflammatoryProteinase inhibitory76
BSA method51.7
Antidiabeticα-amylase inhibition47.6
α-glucosidase inhibition49.68
AntiviralHIV protease inhibition38.5
AnticancerLung cancer cells46.5

Case Study 1: Anticancer Potential

A study focused on the cytotoxicity of this compound against lung carcinoma cells utilized multiple assays, including MTT and direct microscopic observation, confirming its potential as an anticancer agent .

Case Study 2: Agricultural Enhancement

Research conducted on the impact of this compound on tomato plants revealed that its application significantly improved growth metrics and yield, suggesting its utility as a natural growth enhancer in agriculture .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Vasicinone

  • Source : Co-occurs with vasicine in A. vasica .
  • Structure : Oxidized form of this compound, with a ketone group replacing the hydroxyl group.
  • Activity: Shares bronchodilatory effects but exhibits weaker antioxidant capacity. In ferric reducing assays, this compound showed 62% inhibition at 100 µg/mL (IC₅₀: 15 µg/mL), while vasicinone data are less documented .

Bromhexine and Ambroxol

  • Source : Synthetic derivatives of this compound .
  • Structure : Bromhexine incorporates a brominated phenyl group; ambroxol is its active metabolite.
  • Activity : Both enhance mucus clearance via stimulation of surfactant production. Unlike this compound, they lack direct antioxidant or anti-ulcer activity but have superior clinical efficacy in chronic respiratory diseases .

Harmaline and Harmine

  • Source : β-carboline alkaloids from P. harmala .
  • Structure : β-carboline core vs. This compound’s quinazoline.
  • Activity: Primarily antitumor and psychoactive. Harmaline inhibits monoamine oxidase-A (MAO-A), whereas this compound targets H⁺-K⁺-ATPase, reflecting divergent mechanisms .

This compound Acetate

  • Source : Semisynthetic derivative of this compound .
  • Structure : Acetylated at the hydroxyl group.
  • Activity : Enhanced antimicrobial potency (against Staphylococcus aureus and Escherichia coli) and antioxidant capacity compared to this compound. Exact IC₅₀ values remain unpublished .

(±)-Vasicine

  • Source : Racemic mixture of this compound enantiomers .
  • Activity : Retains H⁺-K⁺-ATPase inhibition (IC₅₀: 73.47 µg/mL) but may exhibit altered pharmacokinetics due to stereochemical differences .

Data Table: Comparative Analysis of this compound and Analogues

Compound Source Chemical Class Key Activities IC₅₀/Key Metrics References
This compound A. vasica, P. harmala Quinazoline alkaloid Bronchodilation, Antioxidant, Anti-ulcer H⁺-K⁺-ATPase: 73.47 µg/mL; Antioxidant IC₅₀: 15 µg/mL
Vasicinone A. vasica Quinazoline alkaloid Bronchodilation, Mild antioxidant Not fully quantified
Bromhexine Synthetic derivative Brominated phenyl Mucolytic, Expectorant Clinical dose: 8–16 mg/day
Harmaline P. harmala β-carboline alkaloid Antitumor, MAO-A inhibition MAO-A IC₅₀: ~5 µM
This compound Acetate Semisynthetic Acetylated derivative Antimicrobial, Antioxidant Superior to this compound (qualitative)
(±)-Vasicine Racemic synthesis Quinazoline alkaloid Anti-ulcer, Antioxidant H⁺-K⁺-ATPase: 73.47 µg/mL

Key Research Findings

  • Antioxidant Capacity : this compound’s ferric reducing power (62% inhibition at 100 µg/mL) surpasses many plant alkaloids but is inferior to ascorbic acid (82%) .
  • Structural-Activity Relationship (SAR) : The hydroxyl group in this compound is critical for H⁺-K⁺-ATPase inhibition; acetylation (this compound acetate) shifts activity toward antimicrobial effects .

Biological Activity

Vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anticancer, anti-inflammatory, antioxidant, antidiabetic, and antiviral properties, supported by empirical data and case studies.

This compound is characterized by a quinazoline skeleton, which is crucial for its biological activities. This structural feature enables this compound to interact with various biological targets, influencing multiple signaling pathways. In silico studies have shown that this compound exhibits good binding affinity to key enzymes such as α-amylase and cyclooxygenase, suggesting potential therapeutic applications in metabolic and inflammatory disorders .

Anticancer Activity

This compound demonstrates promising anticancer properties. It has been reported to inhibit the growth of lung cancer cells with an IC50 value of 46.5 µg/ml and human fibroblast cells at 82.5 µg/ml. These findings indicate that this compound may serve as a potential chemotherapeutic agent against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using various assays:

  • Proteinase Inhibitory Activity : this compound showed an IC50 of 76 µg/ml.
  • Bovine Serum Albumin (BSA) Method : The IC50 was recorded at 51.7 µg/ml.
  • Egg Albumin Method : An IC50 of 53.2 µg/ml was observed.

These results suggest that this compound effectively inhibits inflammation-related processes, potentially benefiting conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated by various assays:

Assay TypeIC50 (µg/ml)
ABTS Scavenging11.5
Ferric Reducing Power (FRAP)15.0
DPPH Radical Scavenging18.2
Hydroxyl Radical Scavenging22.0
Hydrogen Peroxide Assay27.8

These results indicate that this compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antidiabetic Activity

This compound has shown antidiabetic properties through several in vitro assays:

  • α-Amylase Inhibition : IC50 = 47.6 µg/ml
  • α-Glucosidase Inhibition : IC50 = 49.68 µg/ml

These findings suggest that this compound may help manage blood glucose levels by inhibiting carbohydrate-digesting enzymes, thus providing a potential therapeutic avenue for diabetes management .

Antiviral Activity

Research indicates that this compound possesses antiviral activity against HIV protease with an IC50 value of 38.5 µg/ml. This suggests its potential utility in the treatment or management of viral infections .

Case Studies and Clinical Applications

A study involving neuroinflammatory models demonstrated that this compound significantly improved behavioral parameters and biochemical markers in zebrafish models subjected to neuroinflammation due to surgery or chemical exposure . This highlights its potential application in neurological disorders.

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying vasicine in plant extracts, and how are they optimized for accuracy?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, employing C18 columns and mobile phases like methanol:water (70:30 v/v) at 1.0 mL/min flow rate. Validation parameters include linearity (R² >0.99), limit of detection (LOD: ~0.1 µg/mL), and recovery rates (95–105%) via spiked samples. Thin-layer chromatography (TLC) with Dragendorff’s reagent is a qualitative alternative .

Q. Which in vitro models are standard for evaluating this compound’s bronchodilatory effects, and what endpoints are measured?

  • Methodological Answer: Isolated guinea pig tracheal chains or human bronchial smooth muscle cells are common. Contraction-relaxation assays use histamine-induced spasms, measuring tension changes via force transducers. Endpoints include EC₅₀ values and comparison with reference agents (e.g., salbutamol). Cell viability assays (MTT) ensure non-cytotoxic concentrations .

Q. What pharmacokinetic parameters are critical in preclinical studies of this compound?

  • Methodological Answer: Key parameters include bioavailability (oral vs. intravenous administration), plasma half-life (t₁/₂), volume of distribution (Vd), and metabolic pathways (e.g., cytochrome P450 isoforms). LC-MS/MS is used for plasma analysis, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity of this compound across different cancer cell lines?

  • Methodological Answer:

  • Variable Control: Standardize cell culture conditions (e.g., passage number, media composition).
  • Dose-Response Validation: Use a wide concentration range (0.1–100 µM) and replicate across labs.
  • Mechanistic Follow-Up: Combine apoptosis assays (Annexin V/PI staining) with transcriptomic profiling (RNA-seq) to identify cell-line-specific pathways.
  • Reference: Conflicting data may arise from differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes .

Q. What experimental strategies optimize this compound extraction yields while preserving structural integrity?

  • Methodological Answer:

  • Solvent Selection: Ethanol-water mixtures (60–80% ethanol) balance polarity for alkaloid solubility.
  • Green Techniques: Ultrasound-assisted extraction (20 kHz, 30°C, 20 min) increases yield by 15–20% vs. maceration.
  • Stability Monitoring: Post-extraction, store at -20°C under nitrogen to prevent oxidation. Confirm stability via NMR (absence of new peaks) over 6 months .

Q. How should researchers design studies to clarify this compound’s dual role as a bronchodilator and potential hepatotoxin?

  • Methodological Answer:

  • Dual-Arm Design:
  • Arm 1: Bronchodilatory efficacy in ovalbumin-sensitized murine models (FEV₁ measurements).
  • Arm 2: Hepatotoxicity screening via serum ALT/AST levels and liver histopathology.
  • Dose Differentiation: Identify therapeutic index (TI) by comparing ED₅₀ (bronchodilation) with LD₅₀ (hepatotoxicity).
  • Mechanistic Links: Use metabolomics to assess if hepatotoxicity correlates with reactive metabolite formation (e.g., glutathione depletion assays) .

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIICVSCAKJMMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317988
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-56-4, 6159-55-3
Record name (±)-Vasicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6159-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Vasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vasicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VASICINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.